6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide
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Overview
Description
6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide is a bipyridine derivative, a class of compounds known for their extensive applications in various fields such as chemistry, biology, and medicine. Bipyridine derivatives are often used as ligands in coordination chemistry, photosensitizers, and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of bipyridine derivatives may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or generation of reactive oxygen species (ROS) in photodynamic therapy .
Molecular Targets and Pathways:
Metal Ions: Coordination with metal ions such as copper or zinc.
Enzymes: Inhibition of enzymes involved in cellular processes.
ROS Generation: Production of ROS under light exposure, leading to cell damage and apoptosis.
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in supramolecular chemistry.
6-Amino-2,2’-bipyridine: Used as a scaffold for developing fluorescent probes.
Uniqueness: 6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
129090-34-2 |
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Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N4O/c1-7-9(8-2-4-15-5-3-8)6-10(12(14)17)11(13)16-7/h2-6H,1H3,(H2,13,16)(H2,14,17) |
InChI Key |
JWMJPZZRXKEBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C2=CC=NC=C2)C(=O)N)N |
Origin of Product |
United States |
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